Molecular Weight and Calculated LogP Differentiation versus 4-Methoxy Analog
Relative to its 4-methoxy analog (1-bromo-3-(4-methoxybenzyl)benzene, CAS 53039-49-9), 1-bromo-3-(4-ethoxybenzyl)benzene exhibits a quantifiable increase in molecular weight (+14.02 g/mol) and calculated lipophilicity . The ethoxy group replaces the methoxy substituent, extending the alkyl chain by one methylene unit, which increases the compound‘s retention time in reversed-phase HPLC and alters its partitioning behavior in liquid-liquid extraction workflows .
| Evidence Dimension | Molecular weight and substituent-driven lipophilicity |
|---|---|
| Target Compound Data | MW = 291.18 g/mol; C₁₅H₁₅BrO (4-ethoxy substituent) |
| Comparator Or Baseline | 1-Bromo-3-(4-methoxybenzyl)benzene: MW = 277.16 g/mol; C₁₄H₁₃BrO |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔlogP (calculated) ~ +0.5 units |
| Conditions | Calculated physicochemical properties based on molecular formula and substituent contribution; reversed-phase HPLC retention behavior class inference |
Why This Matters
This molecular weight and lipophilicity difference enables chromatographic resolution of the ethoxy impurity from its methoxy analog during dapagliflozin related substances testing, a requirement for method specificity validation under ICH Q3A guidelines.
